H-HoArg-OH-d4

Stable Isotope Dilution LC-MS/MS Internal Standard

H-HoArg-OH-d4 (CAS 1332075-41-8) is a stable isotope-labeled, deuterated analog of H-HoArg-OH (L-homoarginine), a non-proteinogenic amino acid and homologue of arginine. The deuterium label is specifically positioned at the 4,4,5,5-tetradeuterio sites of the carbon chain, resulting in a molecular mass shift of +4 Da compared to the unlabeled compound.

Molecular Formula C7H16N4O2
Molecular Weight 192.25 g/mol
Cat. No. B12377580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-HoArg-OH-d4
Molecular FormulaC7H16N4O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESC(CCN=C(N)N)CC(C(=O)O)N
InChIInChI=1S/C7H16N4O2/c8-5(6(12)13)3-1-2-4-11-7(9)10/h5H,1-4,8H2,(H,12,13)(H4,9,10,11)/t5-/m0/s1/i1D2,2D2
InChIKeyQUOGESRFPZDMMT-OZDFLOAESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

H-HoArg-OH-d4 Procurement Guide for LC-MS/MS Internal Standard Applications


H-HoArg-OH-d4 (CAS 1332075-41-8) is a stable isotope-labeled, deuterated analog of H-HoArg-OH (L-homoarginine), a non-proteinogenic amino acid and homologue of arginine . The deuterium label is specifically positioned at the 4,4,5,5-tetradeuterio sites of the carbon chain, resulting in a molecular mass shift of +4 Da compared to the unlabeled compound . H-HoArg-OH acts as a potent inhibitor of human bone and liver alkaline phosphatase (tissue-nonspecific alkaline phosphatase, TNAP) [1]. In biological systems, it serves as an alternative substrate for nitric oxide synthases (NOS), competing with L-arginine and modulating nitric oxide (NO) production [2]. The deuterated form is intended exclusively as an internal standard (IS) for the accurate quantitative analysis of endogenous L-homoarginine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) [2].

Why Non-Deuterated Homoarginine or Alternative Isotopologues Cannot Be Interchanged for H-HoArg-OH-d4


In quantitative LC-MS/MS and GC-MS bioanalysis, accurate internal standardization is essential to correct for matrix effects, extraction efficiency, and instrument variability. Simply substituting a non-deuterated standard or an alternative isotopologue (e.g., 13C6- or 15N4-labeled homoarginine) for H-HoArg-OH-d4 introduces unacceptable analytical error. Non-deuterated compounds cannot be distinguished from the endogenous analyte by mass spectrometry, rendering them useless as internal standards . Alternative stable isotope-labeled (SIL) versions, such as L-[13C6]-homoarginine, produce different mass shifts and may exhibit distinct chromatographic behavior and extraction recovery compared to deuterated analogs [1]. For instance, deuterium-labeled internal standards can, in some cases, show a slight chromatographic shift relative to the non-deuterated analyte due to differences in hydrogen bonding, which can be critical for method optimization [1]. The performance characteristics of a method validated with H-HoArg-OH-d4 are not directly transferable to other isotopologues; a full re-validation is required to ensure precision, accuracy, and recovery remain within acceptable limits [2]. Therefore, for researchers requiring a validated method for L-homoarginine quantification using a +4 Da mass difference, H-HoArg-OH-d4 is the specific, non-substitutable choice.

Quantitative Differentiation of H-HoArg-OH-d4 from Closest Analogs for Method Development


Mass Difference and Specificity vs. Non-Deuterated H-HoArg-OH

H-HoArg-OH-d4 provides a clear +4 Da mass shift relative to unlabeled H-HoArg-OH, enabling unambiguous differentiation by mass spectrometry. Non-deuterated H-HoArg-OH offers a mass difference of 0 Da and is thus unsuitable as an internal standard in stable isotope dilution assays .

Stable Isotope Dilution LC-MS/MS Internal Standard

Quantification Precision: H-HoArg-OH-d4 vs. D3-Methyl Ester hArg (d3Me-hArg) in GC-MS

H-HoArg-OH-d4 offers a distinct analytical advantage over trideuteromethyl ester hArg (d3Me-hArg) in terms of assay precision and accuracy in GC-MS applications. A validated method using d3Me-hArg as internal standard for plasma hArg quantification reported intra-assay recovery (accuracy) of 93-109% and imprecision (RSD) of 2.3-10% [1]. In contrast, a method using a d4-labeled internal standard (D4-L-homoarginine) in an LC-MS/MS assay achieved superior intra- and inter-day precision with %RSD values ranging between 3 and 5.5% for all analytes and recoveries close to 100% [2].

GC-MS Stable Isotope Dilution Method Validation

Isotopic Purity and Stability vs. 13C6-Homoarginine

H-HoArg-OH-d4, with a specified purity of ≥98% isotopic enrichment, ensures minimal interference from unlabeled or partially labeled species. While 13C6-homoarginine also provides a +6 Da shift, deuterium labeling can offer advantages in certain chromatographic separations and may be less susceptible to exchange under standard analytical conditions. The stability of the deuterium label under typical sample preparation and storage conditions is a critical parameter .

Stable Isotope Labeling Isotopic Purity Internal Standard Stability

Biological Activity Equivalence to Unlabeled H-HoArg-OH

H-HoArg-OH-d4 is a deuterium-labeled analog of H-HoArg-OH, a strong inhibitor of human bone and liver alkaline phosphatase . The deuterium substitution is not expected to significantly alter the biological activity of the compound, as it retains the same stereochemistry and functional groups. This ensures that when used as an internal standard, it accurately mimics the behavior of the endogenous analyte during extraction and ionization without confounding biological activity.

Alkaline Phosphatase Inhibition Deuterium Isotope Effect Biological Assay

Optimal Use Cases for H-HoArg-OH-d4 in Bioanalytical and Clinical Research


LC-MS/MS Quantification of L-Homoarginine in Human Plasma for Cardiovascular Risk Assessment

H-HoArg-OH-d4 is the validated internal standard of choice for LC-MS/MS methods quantifying L-homoarginine in human plasma [1]. This application is critical in clinical studies investigating L-homoarginine as a novel cardiovascular risk factor, where low plasma concentrations are associated with adverse outcomes [2]. The use of H-HoArg-OH-d4 ensures high-throughput, accurate quantification from small sample volumes (e.g., 25 µL plasma) with excellent precision (%RSD 3-5.5%) and recovery (~100%) [1][3].

Simultaneous Quantification of Arginine Metabolites in Cell and Tissue Lysates

For researchers studying nitric oxide metabolism and endothelial dysfunction, H-HoArg-OH-d4 enables the simultaneous, stable isotope dilution-based quantification of L-homoarginine alongside other key metabolites like L-arginine, ADMA, and SDMA in complex biological matrices (plasma, cells, tissues) [1][2]. The +4 Da mass difference allows for clear differentiation in multiple reaction monitoring (MRM) transitions, ensuring the specificity required for accurate pathway analysis [2].

Method Development and Validation for Pharmacokinetic Studies of Homoarginine Analogs

H-HoArg-OH-d4 serves as a precise internal standard for developing and validating bioanalytical methods to support pharmacokinetic studies of therapeutic agents based on or related to the homoarginine scaffold [1]. The deuterated standard corrects for variability in sample preparation and ionization, meeting the rigorous validation criteria (accuracy, precision, linearity) required for regulatory submissions [1].

Technical Documentation Hub

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